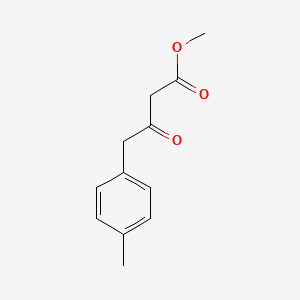

![molecular formula C16H13N3OS B2655768 N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide CAS No. 2097859-96-4](/img/structure/B2655768.png)

N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

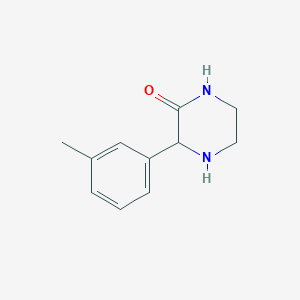

“N-{[2,4’-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide” is a complex organic compound. It consists of a 2,4’-bipyridine moiety, which is a type of bipyridine where the two pyridine rings are connected at the 2nd and 4th positions . This moiety is connected to a 4-methylthiophene-2-carboxamide group. Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water .

Applications De Recherche Scientifique

Nitric Oxide Synthase Inhibition

Research has shown that certain nitrogen-substituted pyridine derivatives, including those related to the structure of N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide, act as potent and selective inhibitors of inducible nitric oxide synthase (NOS). This indicates a potential application in controlling nitric oxide production in various physiological and pathological processes (Connolly et al., 2004).

Synthesis and Molecular Docking in Drug Discovery

Studies have explored the synthesis of compounds similar to this compound, demonstrating their potential in pharmaceutical development. For example, certain synthesized compounds have shown significant interactions in molecular docking studies, particularly in the context of inhibiting tubulin polymerization, which is a mechanism relevant in anticancer drug development (Jayarajan et al., 2019).

Catalytic Applications in Chemical Synthesis

The compound's structural family has been explored for use in catalytic processes. For instance, nitrogen-containing heteroaromatics, akin to this compound, have been used in palladium-catalyzed aminocarbonylation reactions, which are significant in the synthesis of biologically important compounds (Takács et al., 2007).

Development of Antitumor Agents

Compounds structurally related to this compound have been investigated as potential antitumor agents. Research indicates that certain derivatives possess significant in vivo antitumor activity, suggesting their potential role in cancer treatment (Denny et al., 1987).

Photophysical Properties in Material Science

The compound’s class has applications in material science, particularly in exploring the photophysical properties and redox behavior of functionalized bipyridines in luminescent materials. Such studies are crucial for developing advanced materials in technologies like organic light-emitting diodes (OLEDs) (Neve et al., 1999).

Propriétés

IUPAC Name |

4-methyl-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-8-15(21-10-11)16(20)19-13-2-3-14(18-9-13)12-4-6-17-7-5-12/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMJJGOTQBCJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)

![8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2655696.png)

![4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2655697.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)

![methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2655703.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)

![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)